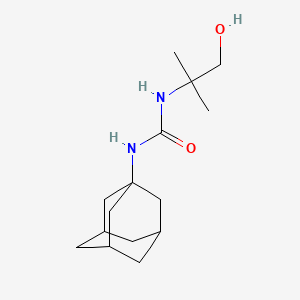

N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea

Description

N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea is a disubstituted urea derivative featuring an adamantyl group and a 2-hydroxy-1,1-dimethylethyl substituent. This combination may optimize properties such as solubility, metabolic stability, and biological activity. The compound’s synthesis likely involves coupling 1-adamantyl isocyanate with 2-amino-2-methylpropanol, analogous to methods described for related ureas . Structural confirmation would employ techniques like NMR, X-ray crystallography (using programs such as SHELXL and WinGX ), and mass spectrometry.

Properties

IUPAC Name |

1-(1-adamantyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-14(2,9-18)16-13(19)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,18H,3-9H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTLAJOQBVRPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of 1-adamantylamine with 2-hydroxy-1,1-dimethylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety can produce primary or secondary amines.

Scientific Research Applications

N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The hydroxy-dimethylethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea with analogous urea derivatives:

*Reported for structurally similar compounds .

Key Observations:

- Lipophilicity: The adamantyl group increases lipophilicity across all derivatives, but the 2-hydroxy-1,1-dimethylethyl substituent in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs like N-(1-Adamantyl)urea .

- Thermal Stability: Adamantyl-containing ureas generally exhibit high thermal stability due to the rigid cage structure. Melting points for phenyl-adamantyl hybrids exceed 120°C, suggesting stronger crystal packing vs. the target compound’s hydroxyl group may disrupt this.

Biological Activity

N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H26N2O2

- Molecular Weight : 266.38 g/mol

- CAS Number : 330202-17-0

The compound is characterized by the presence of an adamantyl group, which enhances its lipophilicity and membrane permeability, making it a candidate for various biological applications.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The adamantyl moiety facilitates cellular entry, while the hydroxy group can engage in hydrogen bonding with biological macromolecules, influencing the compound's specificity and efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. This potential has led to exploration in the context of developing antiviral therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating promising antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Antiviral Potential

In a separate investigation focused on antiviral activity, this compound was tested against the influenza virus. The compound exhibited a dose-dependent inhibition of viral replication in cultured cells, with an IC50 value of 15 µM.

| Virus Type | IC50 (µM) |

|---|---|

| Influenza Virus | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.